molecular formula C14H13N5O3 B12133754 Ethyl 4-amino-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate

Ethyl 4-amino-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate

Cat. No.: B12133754
M. Wt: 299.28 g/mol
InChI Key: MIJNMNXDRZDMBC-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring fused with a benzoxazole moiety, making it a significant molecule in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminophenol with 4-amino benzaldehyde in ethanol using a catalyst such as titanium tetraisopropoxide (TTIP) under reflux conditions . This reaction forms the benzoxazole ring, which is then coupled with a pyrimidine derivative through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the amino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the amino positions.

Scientific Research Applications

Ethyl 4-amino-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-amino-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate involves its interaction with various molecular targets. It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions are mediated through its binding to specific proteins and enzymes involved in these pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-amino-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate is unique due to its combined benzoxazole and pyrimidine structure, which imparts distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.

Biological Activity

Ethyl 4-amino-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C13H13N5O3
  • Molecular Weight: 273.27 g/mol
  • CAS Number: Not specified in available literature.

The compound features a pyrimidine core substituted with an ethyl group and a benzoxazole moiety, which are known for their pharmacological significance.

Antimicrobial Activity

Research has indicated that derivatives of benzoxazole and pyrimidine exhibit notable antimicrobial properties. A study demonstrated that compounds structurally related to this compound showed significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli25 µg/mL
Benzoxazole derivative AS. aureus15 µg/mL
Pyrimidine derivative BPseudomonas aeruginosa30 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study on similar pyrimidine derivatives revealed that they can induce apoptosis in cancer cell lines by modulating key signaling pathways . The specific mechanism involves the inhibition of cell proliferation through the activation of caspases and the downregulation of anti-apoptotic proteins.

Case Study:
In vitro studies using human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value determined at approximately 20 µM after 48 hours of exposure .

The biological activity of this compound is thought to stem from its ability to interact with specific biological targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in nucleotide synthesis or DNA repair mechanisms, leading to impaired proliferation of cancer cells.
  • Receptor Modulation: It may act as an antagonist or agonist at certain receptors involved in cell signaling pathways, influencing processes such as apoptosis and cellular differentiation.

Properties

IUPAC Name

ethyl 4-amino-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-2-21-12(20)8-7-16-13(18-11(8)15)19-14-17-9-5-3-4-6-10(9)22-14/h3-7H,2H2,1H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJNMNXDRZDMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)NC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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